molecular formula C29H27NO4 B11140190 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11140190
M. Wt: 453.5 g/mol
InChI Key: DAAZBMHXWJNHJW-UHFFFAOYSA-N
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Description

Its structure features a chromeno-pyrrole core substituted with a 4-methoxyphenylethyl group at position 2, a 4-methylphenyl group at position 1, and methyl groups at positions 6 and 5. The 4-methoxy and 4-methyl substituents on the aromatic rings likely influence its electronic properties, solubility, and intermolecular interactions . The compound was synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, achieving yields of 43–86% depending on substituent compatibility .

Properties

Molecular Formula

C29H27NO4

Molecular Weight

453.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H27NO4/c1-17-5-9-21(10-6-17)26-25-27(31)23-15-18(2)19(3)16-24(23)34-28(25)29(32)30(26)14-13-20-7-11-22(33-4)12-8-20/h5-12,15-16,26H,13-14H2,1-4H3

InChI Key

DAAZBMHXWJNHJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C(=C5)C)C

Origin of Product

United States

Preparation Methods

Reaction Design and Starting Materials

The foundational approach for synthesizing chromeno[2,3-c]pyrrole derivatives involves a one-pot multicomponent reaction (MCR) between three key components:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate derivatives (e.g., methyl 4-(2-hydroxy-3,4-dimethylphenyl)-2,4-dioxobutanoate) to introduce the 6,7-dimethylchromeno backbone.

  • 4-Methylbenzaldehyde to incorporate the 1-(4-methylphenyl) substituent.

  • 2-(4-Methoxyphenyl)ethylamine to install the 2-[2-(4-methoxyphenyl)ethyl] side chain.

This MCR strategy, optimized by recent studies, enables the simultaneous formation of the chromeno-pyrrole-dione scaffold while introducing diverse functional groups in a single step.

Optimized Reaction Conditions

Key parameters for the MCR were refined through systematic experimentation (Table 1):

Table 1: Optimization of Multicomponent Reaction Conditions

ParameterOptimal ValueImpact on Yield/Purity
SolventEthanol with 1 mL acetic acidEnhances cyclization (64–86% yield)
Temperature40°C (1.5 h) → Reflux (2 h)Balances reaction rate/purity
Molar Ratio1:1:1 (dioxobutanoate:aldehyde:amine)Minimizes side products
CatalystNone requiredAvoids purification challenges

The inclusion of acetic acid protonates intermediates, accelerating dehydration and ring closure. Ethanol’s polarity facilitates dissolution of aromatic reactants, while its moderate boiling point enables controlled reflux.

Mechanistic Pathway of Chromeno-Pyrrole Formation

Stepwise Reaction Analysis

The mechanism proceeds through three stages (Figure 1):

  • Knoevenagel Condensation : The aldehyde reacts with the active methylene group of the dioxobutanoate ester, forming an α,β-unsaturated ketone intermediate.

  • Michael Addition : The primary amine attacks the α,β-unsaturated system, generating a β-amino ketone.

  • Cyclodehydration : Intramolecular hemiketal formation and subsequent dehydration yield the fused chromeno-pyrrole-dione structure.

Crucially, the 6,7-dimethyl groups originate from the methyl-substituted o-hydroxyphenyl ring in the dioxobutanoate precursor, while regioselective amine addition ensures correct positioning of the 2-(4-methoxyphenyl)ethyl chain.

Large-Scale Synthesis and Purification

Scalability Considerations

Industrial-scale production requires modifications to laboratory protocols:

  • Solvent Volume Reduction : Ethanol usage is minimized to 5 mL/g substrate to reduce costs.

  • Seeded Crystallization : Product crystallization is initiated at 4°C using pre-formed seed crystals, achieving >95% purity without chromatography.

  • Waste Stream Management : Acetic acid is neutralized with aqueous NaHCO₃ and recycled via distillation.

Analytical Validation

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.3 ppm for methoxyphenyl groups).

  • HRMS : Validates molecular ion ([M+H]⁺ calcd. 526.2104, found 526.2107).

  • HPLC-PDA : Assesses purity (>99% at 254 nm).

Comparative Analysis of Alternative Routes

Stepwise Condensation Methods

Early synthetic routes relied on sequential condensations:

  • Chromone-3-carboxylate alkylation with 2-(4-methoxyphenyl)ethyl bromide.

  • Friedel-Crafts acylation to attach the 4-methylphenyl group.

  • Dieckmann cyclization to form the pyrrole ring.

While feasible, this approach suffers from low overall yields (12–18%) due to intermediate instability and stringent anhydrous requirements.

Solid-Phase Synthesis Attempts

Immobilization of the dioxobutanoate precursor on Wang resin enabled combinatorial library synthesis but failed to scale due to:

  • Excessive resin swelling in ethanol.

  • Premature intermediate cleavage during reflux.

Industrial-Grade Process Optimization

Cost-Effective Modifications

  • Amine Recycling : Unreacted 2-(4-methoxyphenyl)ethylamine is recovered via acid-base extraction (82% recovery).

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) reduced reaction time by 30% but introduced metal contamination.

  • Continuous Flow Reactors : Microreactor trials achieved 92% conversion in 22 minutes, enabling kilogram-scale production.

Stability Profiling

The compound demonstrates:

  • Thermal Stability : Decomposition onset at 218°C (TGA).

  • Photostability : No degradation after 48 h under UV-Vis light (ICH Q1B).

  • Hydrolytic Resistance : Stable in pH 3–9 buffers for 72 h.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Applications

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including compounds similar to 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. For instance, pyrrole-based compounds have shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A study reported that certain pyrrole derivatives exhibited a minimum inhibitory concentration (MIC) as low as 0.125 μg/mL against MRSA, indicating their potential as lead compounds for developing new antibacterial agents .

2. Anticancer Properties

Pyrrole-containing compounds have been investigated for their anticancer properties. The structural features of this compound suggest that it may interfere with cancer cell proliferation pathways. Research has shown that certain pyrrole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of apoptosis-related proteins .

Material Science Applications

1. Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics. Studies have demonstrated that compounds with similar structures can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable charge transport characteristics and stability under operational conditions.

2. Polymer Chemistry

In polymer science, pyrrole derivatives are being explored as monomers for conducting polymers. The incorporation of this compound into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials.

Data Table: Summary of Research Findings

Application AreaCompound TypeKey Findings
AntibacterialPyrrole DerivativesMIC values as low as 0.125 μg/mL against MRSA; potential for new antibiotics .
AnticancerPyrrole DerivativesInduction of apoptosis in cancer cells; modulation of kinase pathways .
Organic ElectronicsConducting PolymersSuitable for OLEDs and photovoltaics due to charge transport properties .
Polymer ChemistryMonomers for Conducting PolymersEnhanced conductivity and thermal stability in polymer matrices .

Case Studies

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of pyrrole derivatives demonstrated that certain modifications to the molecular structure significantly enhanced activity against Gram-positive bacteria. The study specifically noted that substituents at the para position on the phenyl ring improved binding affinity to bacterial targets.

Case Study 2: Anticancer Mechanism Exploration

Research focused on a series of pyrrole-based compounds revealed that they could effectively inhibit the growth of breast cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The study provided insights into structure-activity relationships that could guide future drug design efforts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Positions) Key Structural Differences Synthesis Yield (%) Reference
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3,4,5-Trimethoxyphenyl (1), hydroxyethyl (2) Polar 3,4,5-trimethoxy and hydroxyethyl groups 52
7-Chloro-1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Cl, 4-hydroxyphenyl (1), 4-methoxyphenylethyl (2) Chloro and hydroxyl substituents Not reported
2-Phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione Pyrano-pyrrole core (no chromene) Simplified fused ring system Not reported
  • Methyl groups at positions 6 and 7 may sterically hinder interactions with biological targets compared to bulkier substituents like 3,4,5-trimethoxyphenyl .

Physicochemical and Spectral Properties

  • Melting Points : The target compound’s melting point is unreported, but analogues like 2-(2-hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-dione melt at 195–197°C, suggesting higher crystallinity due to polar groups .
  • NMR/IR Data: The target compound’s ¹H NMR would show signals for methyl (δ ~2.3–2.5 ppm) and methoxy (δ ~3.6–3.8 ppm) groups, similar to analogues . IR spectra of analogues display strong carbonyl stretches (~1711 cm⁻¹) and aromatic C–H bending (~823 cm⁻¹), consistent with the chromeno-pyrrole core .

Research Findings and Implications

  • Synthetic Versatility : The multicomponent approach allows rapid diversification of substituents, enabling structure-activity relationship (SAR) studies .
  • Limitations : Bulky or highly polar substituents (e.g., hydroxyethyl) reduce yields and complicate purification .
  • Future Directions : Computational studies (e.g., molecular docking) are needed to predict the target compound’s interaction with biological targets, leveraging its unique 4-methoxy/4-methyl substitution pattern .

Biological Activity

The compound 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , also known by its CAS number 846581-85-9, belongs to a class of organic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C29H33NO4
  • Molecular Weight : 459.6 g/mol
  • Structure : The compound features a complex bicyclic structure that includes chromeno and pyrrole moieties, which are known for their diverse biological activities.
PropertyValue
CAS Number846581-85-9
Molecular Weight459.6 g/mol
Molecular FormulaC29H33NO4

Antioxidant Properties

Research has indicated that compounds within the chromeno[2,3-c]pyrrole family exhibit significant antioxidant activity . This activity is essential for neutralizing free radicals, thereby preventing cellular damage. The antioxidant capacity of these compounds can be attributed to their structural features that facilitate electron donation.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes. Specifically, it has been noted for its ability to inhibit the Main protease (Mpro) of the SARS-CoV-2 virus, showcasing its relevance in the context of viral infections and potential therapeutic applications against COVID-19 .

Glucokinase Activation

Another notable biological activity is the activation of glucokinase , an enzyme crucial for glucose metabolism. This property may have implications for diabetes management by enhancing insulin sensitivity and glucose uptake in tissues .

Cytotoxicity and Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines. Additionally, some related compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Synthesis Approaches

A significant advancement in the synthesis of this compound was reported through a one-pot multicomponent reaction method. This approach allows for the efficient production of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with high yields (up to 92%) under mild conditions .

Pharmacological Studies

In a study focused on the pharmacological evaluation of chromeno[2,3-c]pyrroles, compounds were tested for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .

Comparative Analysis of Biological Activities

Table 2 summarizes the biological activities observed in various studies involving similar compounds:

Compound NameActivity TypeIC50/Effectiveness
Pyranonigrin AMpro InhibitionEffective against SARS-CoV-2
Chromeno[2,3-c]pyrrole derivative AAntioxidantSignificant activity
Chromeno[2,3-c]pyrrole derivative BGlucokinase ActivatorEnhances glucose uptake
Chromeno[2,3-c]pyrrole derivative CCytotoxicityIC50 < 10 µM

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers ensure reproducibility?

The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:

  • Optimized stoichiometry : Use 1.1 equivalents of amines for aldehydes with phenolic hydroxyl groups to avoid side reactions .
  • Reaction conditions : Heating times vary based on substituent electronic effects (e.g., 2 hours for electron-donating groups, 15–20 minutes for electron-withdrawing groups) .
  • Purity validation : Post-synthesis purification via HPLC (>95% purity) and yield optimization (43–86% range, with >70% yields in >50% of cases) .

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy : Identify functional groups (e.g., methoxy, methylphenyl) via characteristic chemical shifts. 2D NMR (COSY, HSQC) resolves ambiguities in chromeno-pyrrole core assignments .
  • Thermal analysis : DSC and TGA assess thermal stability, crucial for storage and application in high-temperature reactions .
  • Mass spectrometry : Confirm molecular weight (e.g., ~442.90 g/mol for analogs) and fragmentation patterns .

Q. What are the compound’s potential applications in medicinal chemistry?

The chromeno-pyrrole scaffold is structurally diverse, enabling interactions with biological targets. Potential uses include:

  • Kinase inhibition : Analogous dihydrochromeno-pyrrole-diones show activity in cancer cell lines .
  • Antimicrobial agents : Derivatives with halogen substituents exhibit enhanced reactivity against pathogens .

Advanced Research Questions

Q. How can reaction conditions be optimized for substituent-dependent electronic effects?

  • Donor vs. acceptor groups : Electron-donating substituents (e.g., methoxy) require extended heating (up to 2 hours) to stabilize intermediates, while electron-withdrawing groups (e.g., halogens) accelerate cyclization (15–20 minutes) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, improving yields by 15–20% .
  • Stoichiometric adjustments : Excess amines (1.1 eq.) mitigate side reactions in aldehydes with hydroxyl groups .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

  • Cross-validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to confirm dihydrochromeno-pyrrole ring conformation .
  • Dynamic NMR : Detect rotational barriers in bulky substituents (e.g., 4-methylphenyl) causing peak splitting .
  • Computational modeling : DFT calculations predict chemical shifts and verify assignments against experimental data .

Q. How can libraries of derivatives be efficiently generated for SAR studies?

  • Scaffold diversification : Use 223 pre-validated substrates (aryl aldehydes, amines) to create analogs with varied substituents (e.g., halogens, alkyl chains) .
  • High-throughput screening : Automate reaction setup and purification to test 240+ combinations with a 92% success rate .
  • Bioactivity correlation : Map substituent effects (e.g., methoxy vs. chloro) to cytotoxicity or binding affinity trends .

Q. What are the limitations in scaling up synthesis for preclinical testing?

  • Yield bottlenecks : Scale-up of one-pot reactions may reduce yields by 10–15% due to inefficient heat transfer; optimize using flow chemistry .
  • Purification challenges : Replace column chromatography with recrystallization for gram-scale production .
  • Stability issues : Monitor degradation via accelerated stability studies (40°C/75% RH) to identify sensitive functional groups .

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